N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-17-7-6-9-19(18(17)2)25-23(29)16-28-13-11-27(12-14-28)15-22-24-20-8-4-5-10-21(20)26(22)3/h4-10H,11-16H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLMMYQARQSOLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide typically involves multiple steps, starting with the preparation of the benzodiazole and piperazine intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
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Step 1: Synthesis of Benzodiazole Intermediate
Reagents: 2-aminobenzylamine, formic acid
Conditions: Reflux at 100°C for 4 hours
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Step 2: Synthesis of Piperazine Intermediate
Reagents: 1-methylpiperazine, acetic anhydride
Conditions: Stirring at room temperature for 12 hours
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Step 3: Coupling Reaction
Reagents: Benzodiazole intermediate, piperazine intermediate, 2,3-dimethylphenylacetic acid
Conditions: Catalytic amount of palladium on carbon (Pd/C), hydrogen atmosphere, room temperature
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction efficiency and minimize waste. The use of automated systems for monitoring and controlling reaction parameters is also common to ensure consistent product quality.
Chemical Reactions Analysis
Piperazine Ring Reactivity
The piperazine moiety is a key site for nucleophilic substitution and alkylation reactions due to its secondary amine groups.
In studies on structurally related N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), sulfonylation with substituted benzene sulfonyl chlorides (e.g., 4-ethoxyphenylsulfonyl chloride) yielded derivatives with antibacterial and antifungal activity . Similarly, alkylation with benzyl chlorides produced compounds like 8e (N-(2,6-dimethylphenyl)-2-(4-(2-fluorobenzyl)piperazin-1-yl)acetamide) in 93% yield .
Acetamide Group Reactivity
The acetamide group participates in hydrolysis and transacylation reactions under controlled conditions.
The compound’s acetamide group may act as a substrate for lysosomal phospholipase A₂ (LPLA₂), which transfers acyl groups to ceramides . This property is critical for understanding its metabolic fate in biological systems.
Benzimidazole Moiety Reactivity
The 1-methyl-1H-benzodiazol-2-ylmethyl group undergoes electrophilic substitution and oxidation reactions.
For example, iron(III)-catalyzed iodination of benzimidazole-containing substrates has been reported in the synthesis of indoline derivatives . The methyl group on the benzimidazole ring may direct substitutions to specific positions.
Synthetic Modifications for Biological Screening
Derivatization of this compound has been explored to enhance pharmacological properties:
Molecular docking studies of these derivatives revealed binding poses similar to known inhibitors, correlating with observed in vitro activity .
Stability and Degradation Pathways
Under physiological conditions, the compound may undergo:
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Oxidative degradation at the piperazine or benzimidazole rings.
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Hydrolytic cleavage of the acetamide bond in acidic/alkaline environments.
Analytical techniques such as LC-MS and NMR are essential for tracking degradation products .
Scientific Research Applications
Pharmacological Activities
The compound has been studied for various pharmacological activities, which include:
1. Antidepressant Activity
- Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant effects. This is attributed to their ability to modulate neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways .
2. Anticancer Properties
- Studies have shown that piperazine derivatives can inhibit the proliferation of cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest in various cancer cell lines . For instance, compounds similar to N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide have been evaluated for their cytotoxic effects against breast and lung cancer cells.
3. Antimicrobial Activity
- The compound has demonstrated antibacterial and antifungal properties. Research utilizing the agar well diffusion method has shown effectiveness against various strains of bacteria and fungi, such as Escherichia coli and Candida albicans .
4. Anticonvulsant Effects
- Preliminary studies suggest that this compound may possess anticonvulsant properties. The mechanism is believed to involve modulation of GABAergic activity in the central nervous system .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
Case Study 1: Anticancer Activity
- A study evaluated the anticancer potential of synthesized piperazine derivatives against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Antimicrobial Screening
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Core Structural Variations
The compound’s activity is influenced by three regions:
Piperazine substituent : The benzodiazole-methyl group distinguishes it from analogues with phenyl, methyl, or sulfonyl groups.
Acetamide substituent : The 2,3-dimethylphenyl group contrasts with ethoxyphenyl (PPZ2) or heterocyclic (thiazole/benzothiazole) groups in other compounds.
Linker flexibility : The acetamide spacer allows conformational adaptability for receptor binding.
Key Reaction Insights :
Pharmacological and Mechanistic Differences
TRPC Channel Modulation : PPZ2 activates TRPC3/6/7 channels via DAG-dependent pathways, but its cross-specificity limits therapeutic use . The target compound’s benzodiazole group may reduce off-target effects by altering piperazine electronics.
Anticancer Activity: BZ-IV and benzooxazinone derivatives (e.g., 29c) induce apoptosis via topoisomerase inhibition . The benzodiazole-methyl group in the target compound could enhance DNA intercalation, similar to benzimidazole-based drugs .
Antimicrobial Potential: Compound W1’s nitro groups generate reactive oxygen species (ROS), but the target compound’s dimethylphenyl group may instead disrupt membrane integrity .
Biological Activity
N-(2,3-dimethylphenyl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the piperazine ring : The initial step typically involves the reaction of 2,3-dimethylphenyl acetic acid with piperazine derivatives.
- Introduction of the benzodiazole moiety : This step may involve the use of benzodiazole derivatives that are reacted under specific conditions to form the desired compound.
- Purification and characterization : The final compound is purified using techniques such as recrystallization and characterized using NMR and mass spectrometry.
Pharmacological Profile
Research has indicated that this compound exhibits a range of biological activities:
- Antidepressant Activity : Studies have shown that derivatives of benzodiazole compounds can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels .
- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the growth of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The mechanisms by which this compound exerts its biological effects include:
- Receptor Interaction : It may act on various neurotransmitter receptors, including serotonin receptors, which are crucial in mood regulation.
- Enzyme Inhibition : Some studies indicate that it could inhibit specific enzymes involved in cancer cell proliferation .
- Signal Transduction Pathways : The compound may influence key signaling pathways related to cell survival and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
